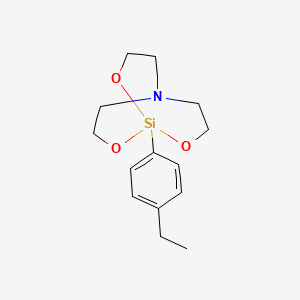

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)-

説明

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives, commonly termed silatranes, are bicyclic compounds featuring a silicon atom coordinated within a tricyclic framework. The 1-(4-ethylphenyl) derivative consists of a silicon atom bonded to a 4-ethylphenyl substituent and encapsulated by a tris(ethanolamine) ligand system. This compound is notable for its role as a precursor in synthesizing 1-substituted silatranes via reactions with mercury(II) salts (e.g., HgX₂, X = OCOMe, SCN, Br), yielding products in good yields (60–90%) . Silatranes exhibit unique intramolecular Si←N coordination, which stabilizes the hypervalent silicon center and influences their reactivity and biological activity .

特性

CAS番号 |

128023-23-4 |

|---|---|

分子式 |

C14H21NO3Si |

分子量 |

279.41 g/mol |

IUPAC名 |

1-(4-ethylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C14H21NO3Si/c1-2-13-3-5-14(6-4-13)19-16-10-7-15(8-11-17-19)9-12-18-19/h3-6H,2,7-12H2,1H3 |

InChIキー |

VMXZNGPIJYGIAL-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |

製品の起源 |

United States |

準備方法

2,8,9-トリオキサ-5-アザ-1-シラビシクロ(3.3.3)ウンデカン, 1-(4-エチルフェニル)- の合成は、通常、シラトラン HSi(OCH₂CH₂)₃N と水銀(II)塩 (HgX₂) の反応を伴います。ここで、X は、OCOMe、OCOCF₃、OCOCCl₃、SCN、または Br などの様々な置換基となりえます。 この反応は、対応する 1-置換シラトランを高収率で生成します 。工業生産方法では、同様の合成経路が採用される場合がありますが、大規模生産向けに最適化されており、高純度と高収率が確保されています。

化学反応の分析

科学研究への応用

2,8,9-トリオキサ-5-アザ-1-シラビシクロ(3.3.3)ウンデカン, 1-(4-エチルフェニル)- は、幅広い科学研究への応用を持っています。

科学的研究の応用

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- has a wide range of scientific research applications:

作用機序

類似の化合物との比較

2,8,9-トリオキサ-5-アザ-1-シラビシクロ(3.3.3)ウンデカン, 1-(4-エチルフェニル)- に類似した化合物には以下のようなものがあります。

2,8,9-トリオキサ-5-アザ-1-シラビシクロ(3.3.3)ウンデカン, 1-フェニル-: この化合物は、エチルフェニル基ではなくフェニル基を持っているため、反応性や用途が異なる場合があります.

2,8,9-トリオキサ-5-アザ-1-シラビシクロ(3.3.3)ウンデカン, 1-エテニル-: この化合物は、エテニル基を含んでおり、異なる化学的性質や反応性を示す可能性があります.

2,8,9-トリオキサ-5-アザ-1-シラビシクロ(3.3.3)ウンデカン, 1-エチル-: この化合物は、エチル基を持っていますが、エチルフェニル誘導体と比較して、安定性と反応性に影響を与える可能性があります.

2,8,9-トリオキサ-5-アザ-1-シラビシクロ(33

類似化合物との比較

Structural and Electronic Variations

Silatranes differ primarily in their substituents at the silicon center. Key structural analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl and ethyl substituents enhance stability via weak electron donation, while methoxy or halogenated aryl groups increase electrophilicity .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) hinder coordination but improve thermal stability .

Toxicity and Environmental Impact

Toxicity data (LD₅₀, mg/kg) for selected silatranes:

生物活性

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is a complex organosilicon compound notable for its unique bicyclic structure incorporating both nitrogen and silicon atoms. This compound belongs to the silatrane family, which has garnered attention for its potential biological activities, including antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The chemical formula for 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is , with a molecular weight of approximately 251.35 g/mol. The structural characteristics of this compound contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.35 g/mol |

| CAS Registry Number | 2097-19-0 |

| IUPAC Name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- |

Antimicrobial Properties

Research indicates that derivatives of silatrane compounds, including 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular functions.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, experiments have indicated that silatrane derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function . However, further research is necessary to fully elucidate these mechanisms and assess the therapeutic potential of this compound.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several silatrane derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli.

Cytotoxicity Assessment

In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxicity of this compound was assessed using MTT assays on various cancer cell lines including HeLa and MCF-7 cells. The findings revealed IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxic activity .

The biological activity of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is believed to involve several mechanisms:

- Disruption of Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through oxidative stress and mitochondrial dysfunction.

- Metal Complexation : The ability to form stable complexes with metal ions may enhance its biological activity by facilitating interactions with essential biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。